molecular formula C5H7N3O B140851 1-methyl-1H-imidazole-4-carboxamide CAS No. 129993-47-1

1-methyl-1H-imidazole-4-carboxamide

Cat. No.: B140851
CAS No.: 129993-47-1
M. Wt: 125.13 g/mol
InChI Key: AWDCMXSTPBEJMX-UHFFFAOYSA-N
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Description

1-methyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions under controlled conditions. The use of catalysts like nickel and the inclusion of functional groups are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-imidazole-4-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole-4-carboxylic acid derivatives, while reduction can yield various amine derivatives .

Scientific Research Applications

1-methyl-1H-imidazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other functional materials

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-imidazole-2-carboxamide
  • 5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide
  • 1-methyl-1H-imidazole-4-carboxylic acid

Uniqueness

1-methyl-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-methylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-2-4(5(6)9)7-3-8/h2-3H,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDCMXSTPBEJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561345
Record name 1-Methyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129993-47-1
Record name 1-Methyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of compounds containing the 1-methyl-1H-imidazole-4-carboxamide moiety influence their activity as mGlu2 positive allosteric modulators?

A: While the provided research articles don't delve into specific structure-activity relationship (SAR) studies focusing solely on the this compound moiety, it's important to recognize that this structural feature is part of a larger molecule, THIIC (N-(4-((2-(trifluoromethyl)-3-hydroxy-4-(isobutyryl)phenoxy)methyl)benzyl)-1-methyl-1H-imidazole-4-carboxamide). [] This larger molecule acts as a potent and selective positive allosteric modulator of mGlu2 receptors. [] This suggests that the this compound moiety, within the context of the entire THIIC molecule, contributes to the binding affinity and selectivity for mGlu2 receptors. Further research focusing on systematic modifications around this moiety would be needed to ascertain its precise role in mGlu2 modulation.

Q2: What are the potential therapeutic benefits of targeting mGlu2 receptors with compounds like THIIC, which contains the this compound moiety?

A: Research suggests that positive allosteric modulation of mGlu2 receptors, achieved by compounds like THIIC which contains the this compound moiety, holds promise for treating psychiatric disorders. Preclinical studies demonstrate that THIIC displays anxiolytic-like effects in various animal models, including stress-induced hyperthermia and marble-burying tests. [] Additionally, it exhibits antidepressant-like properties in models such as the forced-swim test and the dominant-submissive test. [] Notably, these effects are absent in mGlu2 receptor knockout mice, confirming the target specificity of THIIC. [] Therefore, compounds featuring the this compound moiety, when incorporated into structures like THIIC, hold potential for developing novel therapeutic interventions for anxiety and depression.

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